An In-Depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one: A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its rigid, chiral scaffold and the presence of a reactive hydroxymethyl group make it a valuable building block for the synthesis of complex molecular architectures and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [2] |
| Molecular Weight | 205.25 g/mol | [2] |
| CAS Number | 96449-69-3 | [2] |
| Melting Point | 130-133 °C (for a related compound) | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in water, dimethyl sulfoxide, methanol, and chloroform. | [1] |
| XLogP3 | 0.5 | [2] |
Synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
The synthesis of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one can be achieved through a multi-step process. A common and effective strategy involves the benzylation of a pre-existing 4-hydroxymethyl-2-pyrrolidinone scaffold. This approach is favored for its high yields and the ready availability of the starting materials.
Experimental Protocol: Benzylation of 4-Hydroxymethyl-2-pyrrolidinone
This protocol is based on established methods for the N-alkylation of lactams.
Materials:
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4-Hydroxymethyl-2-pyrrolidinone
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Benzyl bromide
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas
Procedure:
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
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Deprotonation: A solution of 4-hydroxymethyl-2-pyrrolidinone (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation of the lactam nitrogen.
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Benzylation: The reaction mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.1 equivalents) in anhydrous DMF is added dropwise via the dropping funnel. The reaction is then allowed to proceed at room temperature overnight.
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
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Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one.
Causality Behind Experimental Choices:
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Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.
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Anhydrous Solvents: Anhydrous DMF is used as the solvent to prevent the quenching of the sodium hydride and to ensure the efficiency of the deprotonation and subsequent alkylation reactions.
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Stepwise Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the reactions and prevent side reactions.
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Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and byproducts, ensuring a high purity of the final compound.
Caption: Synthesis workflow for 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one.
Spectroscopic Characterization
The structural elucidation of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: A multiplet in the range of δ 7.20-7.40 ppm corresponding to the five protons of the benzyl group.
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Benzyl CH₂: A singlet at approximately δ 4.50 ppm.
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Hydroxymethyl CH₂: A doublet at approximately δ 3.50-3.60 ppm.
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Pyrrolidinone Ring Protons: Multiplets in the range of δ 2.00-3.40 ppm.
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Hydroxyl Proton: A broad singlet which can vary in chemical shift depending on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A peak around δ 175 ppm.
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Aromatic Carbons: Peaks in the region of δ 127-137 ppm.
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Benzyl CH₂ Carbon: A peak around δ 49 ppm.
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Hydroxymethyl CH₂ Carbon: A peak around δ 65 ppm.
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Pyrrolidinone Ring Carbons: Peaks in the range of δ 25-55 ppm.
IR (Infrared) Spectroscopy:
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O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ due to the hydroxyl group.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=O Stretch (Amide): A strong, sharp peak around 1680 cm⁻¹.
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C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.
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C-O Stretch: A peak in the region of 1000-1100 cm⁻¹.
Mass Spectrometry (MS):
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The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 205. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, the benzyl group, and other characteristic fragments of the pyrrolidinone ring.[3]
Applications in Drug Development
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs. 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one serves as a versatile intermediate for the synthesis of analogues of these important pharmaceuticals.
Precursor for Acetylcholinesterase Inhibitors
The development of inhibitors for acetylcholinesterase (AChE) is a key strategy in the treatment of Alzheimer's disease. The core structure of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is analogous to moieties found in potent AChE inhibitors. For instance, the N-benzylpiperidine moiety is a crucial component of the Alzheimer's drug Donepezil.[4] The pyrrolidinone ring in our compound of interest can be seen as a bioisosteric replacement for the piperidine ring, and the hydroxymethyl group provides a convenient handle for further chemical modifications to optimize binding to the active site of the enzyme.
Caption: Role of the compound in developing AChE inhibitors.
Building Block for Racetam Analogues
The 2-pyrrolidinone structure is the defining feature of the "racetam" class of nootropic drugs, such as Piracetam and Levetiracetam. These drugs are known for their cognitive-enhancing effects. The benzyl group in 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one can be readily removed via hydrogenolysis, providing access to a functionalized pyrrolidinone core that can be further elaborated into novel racetam analogues with potentially improved pharmacokinetic and pharmacodynamic properties.
Safety and Handling
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for the creation of diverse and complex molecular libraries. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted and holds promise for the future of medicinal chemistry.
References
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PubChem. 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]
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PubChemLite. 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one. [Link]
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PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]
Sources
- 1. Buy (2S,4S)-N-benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide [smolecule.com]
- 2. 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | C12H15NO2 | CID 178824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one (C12H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
